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Compound of Interest

Compound Name: (2R)-propane-1,2-diamine

CAS No.: 6852-78-4

Cat. No.: B3279006 Get Quote

Content Type: Technical Reference Guide Target Audience: Medicinal Chemists, Analytical

Scientists, and Process Development Engineers Version: 1.0 (Current as of 2026)[1][2][3][4]

Executive Summary & Structural Integrity
(2R)-Propane-1,2-diamine (also known as (R)-(-)-1,2-diaminopropane or

-propylenediamine) is a critical chiral building block in the synthesis of platinum-based
antineoplastic agents and a ligand for asymmetric catalysis.[1][2][3][4] Unlike its racemate, the
enantiopure (2R)-isomer requires rigorous validation of its absolute configuration.[1][2][4]

This guide provides a self-validating spectroscopic framework.[1][2][3][4] The core challenge in

characterizing this molecule lies in distinguishing the enantiomer from the racemate (via

polarimetry) and assigning the diastereotopic protons on the methylene group (via High-Field

NMR).[1][2][4]
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Parameter Specification

IUPAC Name (2R)-propane-1,2-diamine

CAS (Free Base) 6852-78-4

CAS (2HCl Salt) 19777-67-4

Formula

Exact Mass 74.0844 Da

Chirality
C2 is the stereogenic center (

-configuration)

Characterization Workflow (Logic Map)
The following workflow illustrates the critical path for validating the identity and optical purity of

the sample. Note that NMR alone cannot distinguish the (R) enantiomer from the (S)

enantiomer without a chiral shift reagent; therefore, polarimetry is the gatekeeping step.[1][2][4]
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Figure 1: Analytical decision tree. Optical rotation is the primary discriminator for absolute

configuration.[2][3]

Physical Properties & Optical Rotation
The sign of optical rotation depends heavily on the chemical state (free base vs. salt) and

solvent.[2][4] Confusion here is a common source of error in Certificates of Analysis.
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Form Solvent Concentration
Specific
Rotation Sign

Free Base Water (approx) Negative (-)

Dihydrochloride Water Positive (+)

Critical Insight: Upon protonation (forming the salt), the specific rotation inverts from

levorotatory (-) to dextrorotatory (+).[1][2][4] Ensure you are comparing your data against the

correct reference state.[2][4]

Nuclear Magnetic Resonance (NMR) Profiling
The presence of the chiral center at C2 renders the two protons on C1 diastereotopic.[2][4]

They are chemically non-equivalent and will couple to each other (geminal) and the C2 proton

(vicinal), resulting in complex splitting patterns often simplified as "multiplets" in low-field

instruments.[1][2][4]

H NMR Data (400 MHz, CDCl )
Solvent Note: CDCl

is preferred for the free base.[2][4] D

O will cause the amine protons to exchange and disappear (HDO peak ~4.79 ppm).[1][2][4]
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Position (ppm) Multiplicity Integration
Assignment
Logic

C3-H 1.05
Doublet (

Hz)
3H

Methyl group

coupled to C2-H.

-NH 1.2 - 1.6 Broad Singlet 4H

Exchangeable

amine protons.[1]

[2][3][4] Shift

varies with

concentration/mo

isture.[2][4]

C1-H 2.48 dd or multiplet 1H

Diastereotopic

methylene

proton.[1][2][3][4]

Shielded relative

to C2.[1][2][4]

C1-H 2.65 dd or multiplet 1H

Diastereotopic

methylene

proton.[1][2][3][4]

Distinct from H

.

C2-H 2.85 - 2.95 Multiplet 1H

Chiral methine.

[1][2][3][4]

Deshielded by

-amine and

-amine effects.[1]

[2][3][4]

C NMR Data (100 MHz, CDCl )
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Position (ppm) Type Notes

C3 23.5 CH Upfield methyl signal.

[1][2][3][4]

C1 49.8 CH Methylene carbon.[1]

[2][3][4]

C2 50.5 CH

Chiral center

(Methine).[1][2][3][4]

Very close to C1;

distinguish via DEPT-

135 (C2 is up, C1 is

down).

Mass Spectrometry (MS)
For aliphatic amines, Alpha-Cleavage is the dominant fragmentation mechanism in Electron

Impact (EI) ionization.[1][2][4] The molecule cleaves at the bond adjacent to the nitrogen atom

to stabilize the radical cation.[2][4]

Fragmentation Pathway
The molecular ion (

) at

74 is typically weak or absent.[2][4] The spectrum is dominated by the stability of the iminium
ions formed.[2][4]

Figure 2: Primary fragmentation logic. The base peak at m/z 30 is characteristic of primary

amines with a terminal methylene group.[3][4]

Key Ions (EI, 70 eV)[1][2][4]
m/z 30 (100%):

. Formed by cleavage of the C1-C2 bond.[1][2][4]
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m/z 44 (~20-40%):

.[1][2][4] Formed by cleavage of the C1-C2 bond where charge is retained on the secondary
carbon fragment.[1][2][4]

m/z 74 (<1%): Molecular ion.[1][2][4]

Infrared Spectroscopy (FT-IR)
The IR spectrum is essential for confirming the primary amine functionality and absence of

oxidation products (like amides or carbamates from air exposure).[1][2][4]

Wavenumber (cm

)
Vibration Mode Assignment

3350 - 3280 N-H Stretch

Doublet characteristic of

primary amines (Asymmetric &

Symmetric).[1][2][3][4]

2960 - 2850 C-H Stretch
Alkyl C-H (Methyl and

Methylene).[1][2][3][4]

1600 - 1580 N-H Bend
"Scissoring" vibration of the

primary amine.

1460 C-H Bend Methylene/Methyl deformation.

820 - 750 N-H Wag
Broad absorption ("N-H wag").

[1][2][3][4]

Experimental Protocol: Handling & Preparation
Warning: (2R)-propane-1,2-diamine is hygroscopic and absorbs

from the air to form carbamates.[1][2][3][4] This appears as a contaminant peak in NMR (~1640
cm

in IR, broad signals in NMR).[1][2][4]
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Inert Environment: Weigh the sample in a glovebox or under a nitrogen funnel.[1][2][4]

Solvent Choice: Use anhydrous CDCl

(stored over molecular sieves) to prevent H/D exchange broadening of the amine signal.[2]
[4]

Tube Sealing: Cap the NMR tube immediately. Parafilm is insufficient for long-term storage;

use a flame-sealed tube or a high-quality PTFE cap if analyzing later.[1][2][3][4]

Optical Rotation Measurement
Solvent: Use degassed, deionized water.[1][2][4]

Concentration: Prepare a solution of exactly 2.0 g/100 mL (c=2) or as specified by the

pharmacopeia method.

Cell: Use a 1 dm (100 mm) thermostated cell at 20°C.

Blanking: Blank with the exact same water source used for solvation.[1][2][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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